Ethyl(3R,4aR,8aS)-rel-6-oxodecahydroisoquinoline-3-carboxylate
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Overview
Description
Ethyl(3R,4aR,8aS)-rel-6-oxodecahydroisoquinoline-3-carboxylate is a complex organic compound belonging to the class of isoquinoline derivatives. This compound is characterized by its unique stereochemistry and functional groups, which make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(3R,4aR,8aS)-rel-6-oxodecahydroisoquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzaldehyde.
Cyclization: The benzaldehyde undergoes a Pictet-Spengler cyclization reaction with an appropriate amine to form the isoquinoline core.
Reduction: The resulting isoquinoline is then subjected to reduction reactions to form the decahydroisoquinoline structure.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl(3R,4aR,8aS)-rel-6-oxodecahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl(3R,4aR,8aS)-rel-6-oxodecahydroisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl(3R,4aR,8aS)-rel-6-oxodecahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include neurotransmitter regulation, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Ethyl(3R,4aR,8aS)-rel-6-oxodecahydroisoquinoline-3-carboxylate can be compared with other isoquinoline derivatives, such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester.
Ethyl(3R,4aR,8aS)-rel-6-oxodecahydroisoquinoline-3-carboxamide: Contains an amide group instead of an ester.
Ethyl(3R,4aR,8aS)-rel-6-hydroxydecahydroisoquinoline-3-carboxylate: Features a hydroxyl group instead of a ketone.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific ester and ketone functionalities, which confer distinct properties and applications.
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
ethyl (3R,4aR,8aS)-6-oxo-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11/h8-9,11,13H,2-7H2,1H3/t8-,9+,11-/m1/s1 |
InChI Key |
QDBQZKCNYGNUSF-WCABBAIRSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]2CC(=O)CC[C@@H]2CN1 |
Canonical SMILES |
CCOC(=O)C1CC2CC(=O)CCC2CN1 |
Origin of Product |
United States |
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